3-(Benzyloxy)-6-bromopicolinic acid
Description
Properties
Molecular Formula |
C13H10BrNO3 |
|---|---|
Molecular Weight |
308.13 g/mol |
IUPAC Name |
6-bromo-3-phenylmethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO3/c14-11-7-6-10(12(15-11)13(16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |
InChI Key |
JTQMTNHKFYBXNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 3-(Benzyloxy)-6-bromopicolinic acid with its analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituents (Position) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound* | N/A | C₁₃H₁₀BrNO₃ | ~308.13 | Benzyloxy (3), Bromine (6) | Carboxylic acid, Benzyl ether |
| 6-Amino-3-bromopicolinic acid | 1033201-61-4 | C₆H₅BrN₂O₂ | 217.02 | Amino (6), Bromine (3) | Carboxylic acid, Amine |
| 3-Bromo-6-methoxypicolinic acid | 1196147-56-4 | C₇H₅BrNO₃ | 231.02 | Methoxy (6), Bromine (3) | Carboxylic acid, Methoxy |
| 3-Bromo-6-fluoropicolinic acid | 1211589-43-3 | C₆H₃BrFNO₂ | 220.00 | Fluorine (6), Bromine (3) | Carboxylic acid, Fluorine |
| 3-Bromo-6-methylpicolinic acid | 779344-30-8 | C₇H₆BrNO₂ | 216.03 | Methyl (6), Bromine (3) | Carboxylic acid, Methyl |
*Note: Data for this compound are inferred from analogs.
Key Observations :
- Substituent Effects: The benzyloxy group (electron-rich aromatic ether) increases steric bulk and lipophilicity compared to smaller groups like methoxy or methyl. This may reduce solubility in aqueous media but enhance membrane permeability . Bromine at position 6 (or 3, depending on numbering) provides a reactive site for Suzuki or Ullmann couplings, as seen in boronic acid derivatives (e.g., (3-(Benzyloxy)phenyl)boronic acid in ).
Physicochemical Properties
While solubility and stability data for this compound are unavailable, trends from analogs suggest:
- Lipophilicity : Benzyloxy and bromine substituents likely increase logP compared to methoxy or methyl analogs, aligning with the higher molecular weight (~308 vs. ~217–231 for others) .
- Acidity : The carboxylic acid group (pKa ~2–3) is common across all compounds. Electron-withdrawing groups (e.g., fluorine) may slightly lower the pKa of the carboxylic acid .
Preparation Methods
Sequential Functionalization of Picolinic Acid
The most straightforward approach involves sequential bromination and benzyloxy substitution on picolinic acid. This method requires careful control of reaction conditions to ensure regioselectivity:
-
Bromination at Position 6 :
Picolinic acid undergoes electrophilic aromatic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The carboxylic acid group at position 2 directs bromination to the meta position (C6) due to its electron-withdrawing nature.Key Data :
-
Yield: 65–78% (analogous brominations of picolinic acid derivatives).
-
Conditions: Reflux in dichloromethane (DCM) at 40°C for 12 h.
-
-
Benzyloxy Substitution at Position 3 :
6-Bromopicolinic acid reacts with benzyl alcohol (C₆H₅CH₂OH) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The bromine at C3 (introduced via a second bromination step) is displaced by the benzyloxy group through a nucleophilic aromatic substitution (SNAr) mechanism.Key Data :
Challenges :
-
Regioselectivity in Bromination : Achieving exclusive bromination at C6 requires precise stoichiometry and catalyst loading. Over-bromination at C3 or C5 is common without careful control.
-
Intermediate Isolation : 3-Bromo-6-bromopicolinic acid must be purified via flash chromatography (eluent: petroleum ether/ethyl acetate, 10:1) to prevent side reactions during benzyloxy substitution.
Alternative Route: Direct Bromination of 3-(Benzyloxy)picolinic Acid
Bromination of Pre-functionalized Substrates
Introducing bromine after benzyloxy substitution avoids the need for di-brominated intermediates. However, the electron-donating benzyloxy group (C3) and electron-withdrawing carboxylic acid (C2) create competing directing effects:
-
Substrate Preparation :
3-(Benzyloxy)picolinic acid is synthesized via SNAr between 3-bromopicolinic acid and benzyl alcohol. -
Bromination at C6 :
Electrophilic bromination using Br₂ in sulfuric acid (H₂SO₄) at 0°C directs bromine to the para position relative to the carboxylic acid (C6), overcoming the ortho/para-directing influence of the benzyloxy group.Key Data :
-
Yield: 58–67% (estimated from similar systems).
-
Side Products: 5-bromo isomer (22–30%) due to competing benzyloxy directing effects.
-
Optimization Strategies :
-
Low-Temperature Bromination : Reduces isomer formation by slowing reaction kinetics.
-
Catalyst Screening : FeCl₃ improves para selectivity (75% C6 bromination) compared to H₂SO₄.
Advanced Method: Transition Metal-Mediated Coupling
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 3-(benzyloxy)picolinic acid-6-boronic ester and bromobenzene offers a regioselective route:
-
Boronic Ester Synthesis :
6-Lithio-3-(benzyloxy)picolinic acid (generated via LDA deprotonation) reacts with triisopropyl borate to form the boronic ester. -
Cross-Coupling :
Pd(PPh₃)₄ catalyzes the coupling with bromobenzene in toluene/ethanol (3:1), yielding the target compound.Key Data :
-
Yield: 72–80%.
-
Conditions: 90°C, 18 h, 5 mol% Pd catalyst.
-
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sequential Bromination | High-purity intermediates | Requires di-brominated intermediate | 65–78% |
| Direct Bromination | Fewer steps | Competing regioselectivity reduces yield | 58–67% |
| Suzuki Coupling | Excellent regiocontrol | Costly catalysts, sensitive boronic esters | 72–80% |
Characterization and Validation
Spectroscopic Confirmation
Q & A
Q. What are the optimal synthetic routes for 3-(Benzyloxy)-6-bromopicolinic acid, and how can yield be improved?
- Methodological Answer: The synthesis typically involves bromination of picolinic acid derivatives followed by benzyloxy group introduction. For example, bromination at the 6-position can be achieved using NBS (N-bromosuccinimide) under radical conditions, while the benzyloxy group is introduced via nucleophilic substitution with benzyl bromide in the presence of a base (e.g., K₂CO₃). Yield optimization requires careful control of reaction time (≤24 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 substrate:benzyl bromide). Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity to >95% .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of analytical techniques:
- HPLC : C18 column, 70:30 acetonitrile/water (0.1% TFA), retention time ~8.2 min .
- NMR : Key signals include δ 7.4–7.3 ppm (benzyl aromatic protons), δ 8.2 ppm (pyridine H-4), and δ 4.8 ppm (OCH₂Ph) .
- Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 322.0 (C₁₃H₁₀BrNO₃). Discrepancies >0.05 Da suggest impurities .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine atom in cross-coupling reactions?
- Methodological Answer: The C-Br bond at the 6-position undergoes Suzuki-Miyaura coupling with arylboronic acids (e.g., 3-benzyloxyphenylboronic acid ) using Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ in THF/H₂O (3:1) at 80°C. Kinetic studies show higher reactivity compared to non-ortho-substituted analogs due to reduced steric hindrance. In situ monitoring via ¹⁹F NMR (if fluorinated partners are used) or GC-MS aids in tracking intermediate formation .
Q. How does the benzyloxy group influence the compound’s stability under oxidative or acidic conditions?
- Methodological Answer: The benzyloxy group is susceptible to cleavage under strong acids (e.g., HBr/AcOH) or hydrogenolysis (H₂/Pd-C). Stability studies in DMSO at 25°C show <5% degradation over 72 hrs, but exposure to UV light (254 nm) accelerates decomposition (t½ = 12 hrs). Use argon-sparged solvents and amber vials to mitigate degradation .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?
- Methodological Answer: Discrepancies in catalytic data (e.g., coupling yields ranging from 60–90%) often stem from:
- Impurity profiles : Trace Pd residues (detected via ICP-MS) may alter reactivity.
- Solvent effects : Polar aprotic solvents (DMF) enhance solubility but may deactivate catalysts.
Replicate experiments under strictly controlled conditions (e.g., glovebox for oxygen-sensitive steps) and report detailed reaction parameters (e.g., stirring rate, degassing method) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) optimize the molecule’s geometry and electrostatic potential surfaces. Molecular docking (AutoDock Vina) against enzymes like COX-2 reveals binding affinity (ΔG ≈ -8.2 kcal/mol) at the active site. Validate predictions with SPR (surface plasmon resonance) assays (KD ≈ 12 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
